molecular formula C18H12N4O2S B5810488 5-Amino-6-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

5-Amino-6-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B5810488
M. Wt: 348.4 g/mol
InChI Key: IOZLFHVXYGWUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-6-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound that belongs to the family of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes an amino group, a phenyl ring, and a thiadiazolo[3,2-a]pyrimidine core

Preparation Methods

The synthesis of 5-Amino-6-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Thiadiazolo[3,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazolo[3,2-a]pyrimidine core.

    Introduction of the Phenyl Ring: The phenyl ring is introduced through a substitution reaction, where a suitable phenylating agent is used.

    Addition of the Amino Group: The amino group is added via an amination reaction, typically using ammonia or an amine derivative.

    Formation of the Oxocyclohexa-2,5-dien-1-ylidene Moiety:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

5-Amino-6-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the oxocyclohexa-2,5-dien-1-ylidene moiety, leading to the formation of addition products.

Scientific Research Applications

5-Amino-6-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Amino-6-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-Amino-6-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its diverse range of applications.

Properties

IUPAC Name

5-amino-6-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2S/c19-15-14(10-11-6-8-13(23)9-7-11)16(24)20-18-22(15)21-17(25-18)12-4-2-1-3-5-12/h1-10H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZLFHVXYGWUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=C(C(=O)N=C3S2)C=C4C=CC(=O)C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.